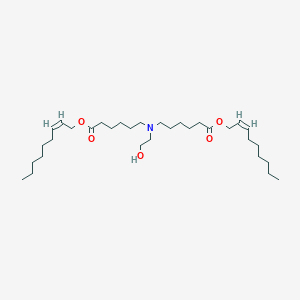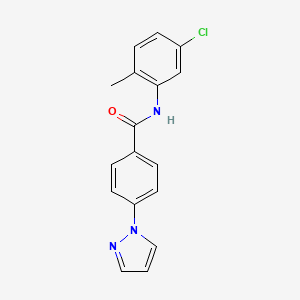![molecular formula C18H21Cl3N2O B13367584 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine](/img/structure/B13367584.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N'-methylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
Vorbereitungsmethoden
The synthesis of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride with N-methyl-1,3-propanediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .
Analyse Chemischer Reaktionen
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Wissenschaftliche Forschungsanwendungen
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
N~1~-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine can be compared to other similar compounds, such as:
N-methyl-1,3-propanediamine: A simpler compound used as a building block in organic synthesis.
5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl chloride: A precursor in the synthesis of the target compound.
Benzylamines: A class of compounds with similar structural features but different functional groups.
The uniqueness of N1-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-N~3~-methyl-1,3-propanediamine lies in its specific arrangement of chlorine atoms and benzyl groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H21Cl3N2O |
|---|---|
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
N'-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C18H21Cl3N2O/c1-22-7-2-8-23-11-14-10-15(19)4-6-18(14)24-12-13-3-5-16(20)17(21)9-13/h3-6,9-10,22-23H,2,7-8,11-12H2,1H3 |
InChI-Schlüssel |
ODUVGKKLTVWNJY-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-4-[(4-chloro-2-methylphenyl)amino]oxolan-3-ol](/img/structure/B13367502.png)
![N-(3-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13367513.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367514.png)

![4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13367519.png)

![4-[1-(3-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B13367531.png)
![1,3-benzothiazol-2-yl[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B13367539.png)

![N-[2-(pyridin-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13367564.png)

![2-chloro-N-methyl-N-phenyl-4-{[(2,2,3,3-tetramethylcyclopropyl)carbonyl]amino}benzamide](/img/structure/B13367596.png)
![8-Nitro-5-(2-oxopropyl)pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B13367600.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
